molecular formula C16H17Cl2N3OS B2843310 4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine CAS No. 339017-82-2

4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine

Cat. No. B2843310
CAS RN: 339017-82-2
M. Wt: 370.29
InChI Key: AGCSFEMNYLPWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine, also known as 4-DMPPM, is a synthetic molecule that has recently been studied for its potential applications in scientific research. It is a member of the morpholine class of compounds, which have a wide range of uses due to their unique properties. 4-DMPPM has been shown to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments. We will also discuss the potential future directions for 4-DMPPM.

Scientific Research Applications

  • Synthesis and Biological Activity :

    • A study by Lei et al. (2017) focused on the synthesis of morpholine derivatives that showed potential as inhibitors of tumor necrosis factor-alpha and nitric oxide. This research is significant as it presents a method for synthesizing these compounds, which could be useful in developing treatments for certain medical conditions (Lei, Wang, Xiong, & Lan, 2017).
  • Applications in Imaging and Diagnosis :

    • Wang et al. (2017) reported the synthesis of a compound structurally related to 4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine. This compound, [11C]HG-10-102-01, was developed as a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. This study highlights the potential of such compounds in diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).
  • Chemical Synthesis and Modifications :

    • Patel et al. (2003) investigated the synthesis and biological activity of various 2,4,6-trisubstituted-1,3,5-s-triazines, including compounds derived from reactions with morpholine. These compounds were evaluated for their antibacterial, antifungal, and antitubercular activities, demonstrating the versatility of morpholine derivatives in pharmaceutical applications (Patel, Desai, Desai, & Chikhalia, 2003).
  • Pharmacophore Development :

    • Hobbs et al. (2019) discussed the discovery of a potent non-nitrogen containing morpholine isostere in the context of developing novel inhibitors for the PI3K-AKT-mTOR pathway. This study showcases the role of morpholine analogs in developing targeted therapies for cancer treatment (Hobbs et al., 2019).

properties

IUPAC Name

4-[2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3OS/c1-11-8-15(21-4-6-22-7-5-21)20-16(19-11)23-10-12-2-3-13(17)9-14(12)18/h2-3,8-9H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCSFEMNYLPWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine
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4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine
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4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine
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4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine
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4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine
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4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine

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